2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Overview
Description
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Properties and Drug Design
The compound and its derivatives have been explored for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles, closely related to the benzoxazole analogs, have been identified for their selective and potent antitumor properties both in vitro and in vivo. These compounds, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been studied for their mechanisms of action, metabolic transformations, and therapeutic potential against various cancers, such as breast and ovarian cancers. Amino acid conjugation has been utilized to improve solubility and bioavailability, showing promising results in preclinical evaluations (Bradshaw et al., 2002).
Antimicrobial Activity
Derivatives of benzoxazole, including those structurally related to "2-(3-Methylphenyl)-1,3-benzoxazol-6-amine," have shown antimicrobial activities. Compounds synthesized from the reactions of various ester ethoxycarbonylhydrazones with primary amines exhibited moderate to good activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Catalysis
The benzoxazole moiety serves as a removable activating and directing group in chemical synthesis, facilitating regioselective alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This property has been exploited in the synthesis of complex molecules, demonstrating the versatility of benzoxazole derivatives in organic synthesis (Lahm & Opatz, 2014).
Material Science
In material science, benzoxazole derivatives have been utilized for the synthesis of polymers with specific properties. For example, substituted 2-(2-Arylethenyl)quinazolines, synthesized from reactions involving benzoxazinone derivatives, show promising applications in developing materials with tailored properties (Harutyunyan et al., 2019).
Mechanism of Action
Target of Action
For instance, 2-(3-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE, a compound with a similar structure, has been reported to target Trypsin-1 .
Mode of Action
Compounds with similar structures, such as 3-methylmethcathinone, have been reported to act as monoamine transporter substrates that potently inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds such as 3-methylmethcathinone have been reported to have a bioavailability of 5%-9% when taken orally .
Result of Action
For instance, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone, a compound with a similar structure, has been reported to have potent antimicrobial activity .
Action Environment
It’s worth noting that the success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEVORGNXLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424212 | |
Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890985-45-2 | |
Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 890985-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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